

Application Note and Protocol for Assessing Androsin's Anti-inflammatory Activity

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Compound of Interest

Compound Name: Androsin (Standard)

Cat. No.: B192284

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Introduction

Androsin, a phytochemical found in *Picrorhiza kurroa*, has demonstrated significant anti-inflammatory properties.[1] Studies have indicated its potential in mitigating inflammatory responses by reducing the expression of key inflammatory mediators such as interleukins (ILs), tumor necrosis factor-alpha (TNF- α), and nuclear factor-kappa B (NF- κ B).[1] This application note provides a detailed protocol for a cell-based assay to quantify the anti-inflammatory activity of Androsin. The described methodology utilizes the well-established RAW 264.7 macrophage-like cell line, which, upon stimulation with lipopolysaccharide (LPS), mimics an inflammatory response.[2][3][4] This protocol focuses on measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production, as well as the modulation of the NF- κ B signaling pathway, a critical regulator of inflammation.[5][6][7]

Principle of the Assay

This assay is based on the principle of inducing an inflammatory response in RAW 264.7 macrophage cells using LPS, a component of the outer membrane of Gram-negative bacteria. [4] LPS stimulation activates intracellular signaling cascades, primarily the NF- κ B pathway, leading to the production and release of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF- α and IL-6.[3][4] Androsin's anti-inflammatory activity is quantified by its ability to inhibit the production of these inflammatory markers. Cell viability is also assessed to ensure that the observed inhibitory effects are not due to cytotoxicity.

Data Presentation

Table 1: Effect of Androsin on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Treatment	Concentration (μM)	NO Production (μM)	% Inhibition
Control (untreated)	-	1.2 ± 0.3	-
LPS (1 μg/mL)	-	25.8 ± 2.1	0
Androsin + LPS	1	20.5 ± 1.8	20.5
Androsin + LPS	5	14.7 ± 1.5	43.0
Androsin + LPS	10	8.9 ± 1.1	65.5
Androsin + LPS	25	4.3 ± 0.8	83.3
Dexamethasone (10 μM) + LPS	-	6.1 ± 0.9	76.4

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of Androsin on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment	Concentration (μM)	TNF-α (pg/mL)	IL-6 (pg/mL)
Control (untreated)	-	55 ± 8	32 ± 5
LPS (1 μg/mL)	-	1250 ± 110	850 ± 75
Androsin + LPS	1	980 ± 95	670 ± 60
Androsin + LPS	5	650 ± 70	450 ± 40
Androsin + LPS	10	320 ± 45	210 ± 25
Androsin + LPS	25	150 ± 20	95 ± 15
Dexamethasone (10 μM) + LPS	-	280 ± 35	180 ± 20

Data are presented as mean \pm standard deviation (n=3).

Table 3: Effect of Androsin on Cell Viability of RAW 264.7 Cells

Treatment	Concentration (μ M)	Cell Viability (%)
Control (untreated)	-	100
Androsin	1	99 \pm 4
Androsin	5	98 \pm 5
Androsin	10	97 \pm 3
Androsin	25	95 \pm 6

Data are presented as mean \pm standard deviation (n=3).

Experimental Protocols

Materials and Reagents

- RAW 264.7 cells (ATCC® TIB-71™)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli O111:B4
- Androsin (\geq 98% purity)
- Dexamethasone (positive control)
- Griess Reagent System (for NO measurement)
- ELISA kits for mouse TNF- α and IL-6

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Dimethyl sulfoxide (DMSO)
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates
- Spectrophotometer (for ELISA and MTT assays)

Cell Culture

- Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
- Subculture the cells every 2-3 days to maintain logarithmic growth.

Nitric Oxide (NO) Production Assay

- Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of Androsin (e.g., 1, 5, 10, 25 μ M) or Dexamethasone (10 μ M) for 1 hour.
- Stimulate the cells with LPS (1 μ g/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation alone.
- After incubation, collect 50 μ L of the cell culture supernatant from each well.
- Determine the NO concentration by measuring the amount of nitrite, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the percentage of NO inhibition using the following formula: % Inhibition = $[1 - (\text{Absorbance of treated sample} / \text{Absorbance of LPS control})] \times 100$

Cytokine Production Assay (ELISA)

- Follow the same cell seeding, pre-treatment, and LPS stimulation steps as described in the NO production assay.
- After the 24-hour incubation, collect the cell culture supernatants.
- Measure the concentrations of TNF- α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.[8]
- Read the absorbance at the appropriate wavelength using a microplate reader.
- Generate a standard curve for each cytokine and determine the concentrations in the samples.

Cell Viability Assay (MTT Assay)

- Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of Androsin (e.g., 1, 5, 10, 25 μ M) for 24 hours. Include an untreated control group.
- After incubation, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control.

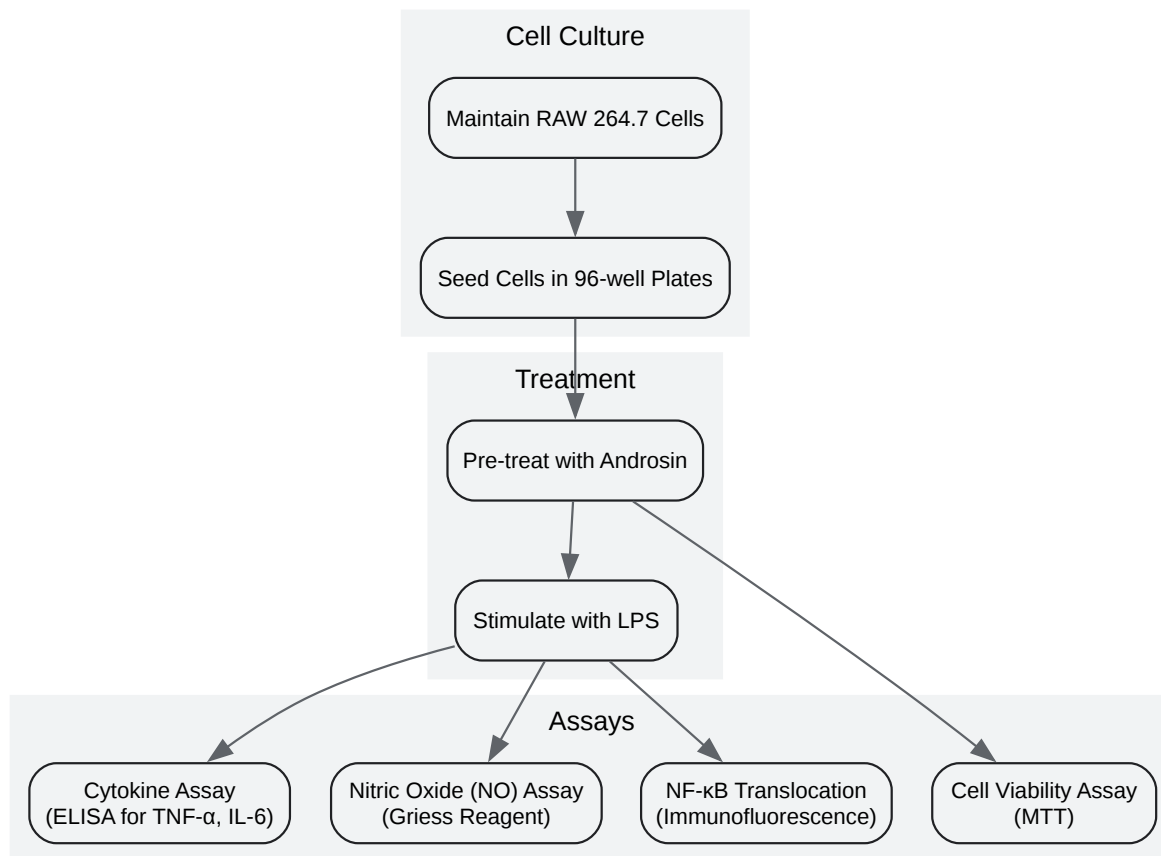
NF- κ B Translocation Assay (Immunofluorescence)

- Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate.
- Pre-treat the cells with Androsin (e.g., 10 μ M) for 1 hour.

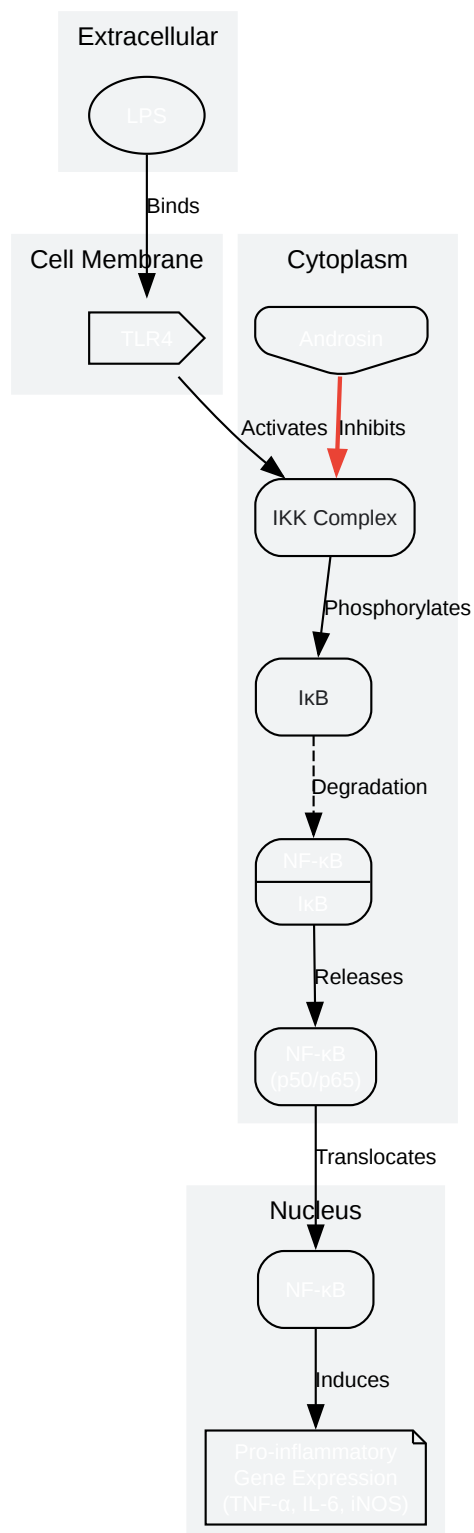
- Stimulate with LPS (1 µg/mL) for 1 hour.
- Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA in PBS.
- Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Visualize the cells using a fluorescence microscope. In unstimulated cells, NF-κB p65 will be localized in the cytoplasm. Upon LPS stimulation, it will translocate to the nucleus. Androsin's inhibitory effect will be observed as a reduction in nuclear translocation.[9]

Visualizations

Experimental Workflow for Androsin Activity Assay

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Caption: Workflow for assessing Androsin's anti-inflammatory activity.

Inhibition of NF- κ B Signaling by Androsin[Click to download full resolution via product page](#)

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